tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the spirocyclic core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of the hydroxyimino group: This can be achieved through the reaction of the spirocyclic intermediate with hydroxylamine or its derivatives under controlled conditions.
tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the spirocyclic structure can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: is similar to other spirocyclic compounds with hydroxyimino groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the position of the hydroxyimino group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22N2O5 |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl (3S,4Z)-4-hydroxyimino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-9-10(15-19)14(11(17)20-9)5-7-16(8-6-14)12(18)21-13(2,3)4/h9,19H,5-8H2,1-4H3/b15-10+/t9-/m0/s1 |
InChI Key |
QLWYIHRTUDZNSB-JLBUCRLOSA-N |
Isomeric SMILES |
C[C@H]1/C(=N\O)/C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1 |
Canonical SMILES |
CC1C(=NO)C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.